Ustiloxin D

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

ウスチロキシン D は、イネのいもち病の原因となる病原菌であるウスチラギノイデア・ビレンスによって産生される毒性のある環状ペプチドです。

準備方法

合成経路と反応条件

ウスチロキシン D の全合成は、様々な方法によって達成されています。注目すべきアプローチの1つは、ドパとイソロイシン残基間の tert-アルキルアリールエーテル結合を構築するために、不斉アリルアルキル化を組み込んだ収束戦略です。 この方法は、β-ヒドロキシドパ誘導体を直鎖状トリペプチドに迅速に変換するアンモニアウギ反応も利用し、続いて環化と完全脱保護を行います 。

別の方法は、キラルアルキル-アリールエーテルを構築するために求核置換反応(SNAr)を使用する 31 段階の合成です 。このアプローチは、時間の経過とともにステップ数を減らし、効率を向上させるように改良されてきました。

工業的生産方法

ウスチロキシン D の工業的生産は、その複雑な構造と合成に伴う課題のために、あまり文書化されていません。

化学反応の分析

反応の種類

ウスチロキシン D は、次のような様々な化学反応を起こします。

酸化: この反応は、分子の官能基を修飾し、生物活性を変化させる可能性があります。

還元: 還元反応は、ケトンをアルコールに還元するなど、特定の官能基を修飾するために使用できます。

置換: SNAr 反応などの求核置換反応は、ウスチロキシン D の合成において不可欠です。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤がよく使用されます。

置換: 求核置換反応では、水素化ナトリウムや様々なハロアルカンなどの試薬が使用されます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はケトンやカルボン酸を生成する可能性があり、還元はアルコールを生成する可能性があります。

科学研究への応用

ウスチロキシン D は、科学研究にいくつかの応用があります。

化学: これは、複雑なペプチド合成と新しい合成方法論の開発を研究するためのモデル化合物として役立ちます。

生物学: ウスチロキシン D は、微小管の阻害と細胞分裂のメカニズムを研究するために使用されます。

医学: その抗有糸分裂特性により、ウスチロキシン D は、潜在的な抗腫瘍剤として研究されています.

産業: 微小管の集合を阻害する役割から、特にイネいもち病の影響の理解と軽減において、農業研究において貴重なツールとなっています.

科学的研究の応用

Antimitotic Properties

Ustiloxin D is recognized for its ability to inhibit microtubule assembly, making it a potential candidate for cancer therapy. It acts as an antimitotic agent by binding to tubulin, which disrupts the normal function of microtubules during cell division. This mechanism is crucial because microtubules are essential for mitosis, and their disruption can lead to cell cycle arrest, particularly in cancer cells.

- Mechanism of Action : this compound binds to specific sites on tubulin, inhibiting polymerization and leading to mitotic arrest. This property positions it alongside other known antimitotic agents like vinca alkaloids and taxanes .

- Research Findings : Studies have shown that modifications at specific positions within the ustiloxin structure can influence its efficacy as a tubulin polymerization inhibitor. For instance, variations at the C-6 position of this compound have been tolerated, indicating a degree of flexibility in its structure-activity relationship (SAR) .

Synthesis Methodologies

The total synthesis of this compound has been a subject of extensive research due to its complex structure. Various synthetic approaches have been developed to create this compound efficiently:

- First Total Synthesis : The initial total synthesis involved an SNAr reaction and was accomplished in 31 linear steps. This synthesis was significant as it provided access to this compound and its analogues for further biological evaluation .

- Convergent Synthesis Approaches : More recent methodologies have utilized convergent synthesis strategies, such as the ammonia-Ugi reaction, which simplifies the process and increases yield. This approach highlights the versatility in synthetic strategies available for producing this compound .

| Synthetic Method | Description | Yield (%) |

|---|---|---|

| SNAr Reaction | First total synthesis using nucleophilic aromatic substitution | 85% |

| Ammonia-Ugi Reaction | Convergent synthesis method enhancing efficiency | TBD |

Agricultural Applications

Beyond its potential in cancer therapy, this compound has implications in agriculture, particularly as a mycotoxin affecting crops like rice.

- Natural Contamination : Research indicates that ustiloxins can contaminate rice crops under specific climatic conditions. Understanding these contamination patterns is vital for developing strategies to mitigate their impact on food safety .

- Toxicological Studies : The presence of ustiloxins in agricultural products raises concerns about their toxicological effects on humans and animals. Studies are ongoing to evaluate the safety levels and establish regulatory measures for ustiloxins in food products.

Case Studies

Several case studies illustrate the applications of this compound in both medicinal and agricultural contexts:

- Case Study 1: Cancer Cell Lines : A study evaluated the effectiveness of this compound against various cancer cell lines, demonstrating significant cytotoxicity correlated with its ability to inhibit tubulin polymerization .

- Case Study 2: Rice Contamination : Another study assessed the levels of ustiloxins in rice samples across different geographic regions. The findings revealed substantial variability in contamination levels, highlighting the need for region-specific monitoring and intervention strategies .

作用機序

ウスチロキシン D は、チューブリン上のビンカ/リゾキシン部位に結合することにより効果を発揮し、α、β-チューブリン二量体の微小管への集合を阻害します。 この阻害は細胞分裂を阻害し、抗有糸分裂活性を引き起こします 。化合物の構造、特にキラル三次アルキル-アリールエーテル結合は、その生物活性に不可欠です。

類似化合物の比較

類似化合物

ウスチロキシン A: ウスチロキシンファミリーの別のメンバーであり、種子の発芽を強く阻害し、同様の抗有糸分裂活性を示すことで知られています.

ウスチロキシン B: ウスチロキシン A に似ていますが、ペプチド配列と生物活性がわずかに異なります.

ウスチロキシン F: ウスチロキシン D と環状コア構造を共有しますが、側鎖組成が異なります.

独自性

ウスチロキシン D は、その強力な生物活性に不可欠な、特定のキラル三次アルキル-アリールエーテル結合により、独自性を示します。 この構造的特徴は、それを他のウスチロキシンと区別し、抗有糸分裂剤としての有効性に貢献します .

類似化合物との比較

Similar Compounds

Ustiloxin A: Another member of the ustiloxin family, known for its strong inhibition of seed germination and similar antimitotic activity.

Ustiloxin B: Similar to ustiloxin A, but with slight variations in its peptide sequence and biological activity.

Ustiloxin F: Shares the cyclic core structure with ustiloxin D but differs in its side chain composition.

Uniqueness

This compound is unique due to its specific chiral tertiary alkyl-aryl ether linkage, which is essential for its potent biological activity. This structural feature distinguishes it from other ustiloxins and contributes to its effectiveness as an antimitotic agent .

生物活性

Ustiloxin D is a cyclopeptide mycotoxin produced by the pathogenic fungus Ustilaginoidea virens, which primarily affects rice crops. This compound is part of a broader family of ustiloxins, known for their significant biological activities, particularly their antimitotic properties. This article delves into the biological activity of this compound, including its mechanisms of action, synthesis, and potential applications in cancer therapy.

Chemical Structure and Synthesis

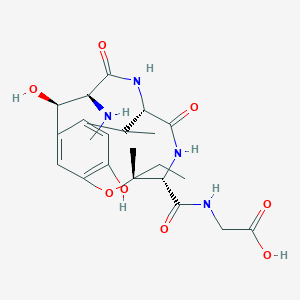

This compound features a 13-membered cyclic structure composed of four amino acid residues: glycine, valine, β-hydroxyisoleucine, and a non-proteinogenic amino acid. The total synthesis of this compound has been achieved through various methods, with significant advancements made in optimizing synthetic routes to yield this compound effectively. The first total synthesis was reported in 2008, demonstrating that this compound exists predominantly as a single atropisomer .

Table 1: Key Characteristics of this compound

| Property | Description |

|---|---|

| Molecular Formula | C₁₃H₁₇N₃O₄S |

| Molecular Weight | 299.35 g/mol |

| Structure Type | Cyclopeptide mycotoxin |

| Source | Ustilaginoidea virens |

This compound exhibits potent anti-tubulin activity by inhibiting the polymerization of tubulin, which is crucial for microtubule assembly in cells. This inhibition occurs at micromolar concentrations and is characterized by the compound's ability to bind to tubulin, disrupting normal cell division processes. The presence of a free phenolic hydroxyl group ortho to the ether linkage has been identified as critical for its biological activity .

Biological Activity and Cytotoxicity

Research has shown that this compound and its analogs possess varying degrees of cytotoxicity against different cell lines. In comparative studies, this compound demonstrated lower cytotoxic effects than other well-known antimitotic agents but still showed significant potential as an anti-cancer agent due to its selective inhibition of tubulin polymerization .

Case Study: Anti-Cancer Potential

A study evaluated the anti-cancer effects of synthetic this compound on various cancer cell lines. The results indicated that while this compound was less potent than other antimitotic drugs like paclitaxel, it still effectively inhibited cell proliferation in certain cancer types. Notably, modifications at specific positions within the molecule were found to enhance its biological activity and selectivity .

Comparative Analysis with Other Mycotoxins

Ustiloxins A and B are structurally related compounds that also exhibit biological activity but differ in their potency and mechanisms. While Ustiloxins A and B have shown significant cytotoxic effects against various pathogens, this compound's primary action remains focused on disrupting microtubule dynamics.

Table 2: Comparison of Ustiloxins

| Compound | Source | Biological Activity | Cytotoxicity Level |

|---|---|---|---|

| Ustiloxin A | Ustilaginoidea virens | Antimicrobial, cytotoxic | High |

| Ustiloxin B | Ustilaginoidea virens | Antimicrobial, cytotoxic | Moderate |

| This compound | Ustilaginoidea virens | Anti-tubulin activity | Low to Moderate |

特性

CAS番号 |

158243-18-6 |

|---|---|

分子式 |

C23H34N4O8 |

分子量 |

494.5 g/mol |

IUPAC名 |

2-[[(3R,4S,7S,10S,11R)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C23H34N4O8/c1-6-23(4)19(22(34)25-10-15(29)30)27-20(32)16(11(2)3)26-21(33)17(24-5)18(31)12-7-8-13(28)14(9-12)35-23/h7-9,11,16-19,24,28,31H,6,10H2,1-5H3,(H,25,34)(H,26,33)(H,27,32)(H,29,30)/t16-,17-,18+,19+,23+/m0/s1 |

InChIキー |

GDXLZSYACWZHOC-ZNRYNLAGSA-N |

SMILES |

CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C |

異性体SMILES |

CC[C@@]1([C@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](C2=CC(=C(C=C2)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C |

正規SMILES |

CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C |

Key on ui other cas no. |

158243-18-6 |

同義語 |

Ustiloxin D |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。